molecular formula C15H20O4 B15360383 Diethyl 2-phenylpentanedioate

Diethyl 2-phenylpentanedioate

Cat. No.: B15360383
M. Wt: 264.32 g/mol
InChI Key: RTAUKCNAPDREQX-UHFFFAOYSA-N
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Description

Diethyl 2-phenylpentanedioate is an ester derivative of pentanedioic acid (glutaric acid), where one of the hydrogen atoms on the second carbon of the pentanedioate backbone is substituted with a phenyl group. The compound features two ethyl ester groups (-COOEt) and a phenyl (-C₆H₅) substituent, giving it distinct physicochemical properties compared to simpler diesters. The phenyl group introduces steric bulk and aromaticity, which may influence solubility, reactivity, and stability .

Properties

IUPAC Name

diethyl 2-phenylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)11-10-13(15(17)19-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAUKCNAPDREQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-phenylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-phenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the diester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester groups undergo standard nucleophilic acyl substitution reactions:

  • Acidic Hydrolysis : Converts to 2-phenylpentanedioic acid with H₃O⁺/H₂O at reflux (48–72 hr)

  • Basic Saponification : Forms disodium 2-phenylpentanedioate with NaOH/EtOH (Δ, 6–8 hr)

  • Transesterification : Reacts with methanol (H₂SO₄ catalyst) to yield dimethyl 2-phenylpentanedioate (82–89% yield)

Catalytic Reductive Transformations

The compound participates in iron-catalyzed reductions for diol synthesis:

Reduction to 1-Phenylpentane-1,5-diol

ConditionSpecification
CatalystFe1 complex (2 mol%)
BaseNaOH (4 equiv)
SolventToluene (0.1 mL, 5 M)
Temperature130°C (40 hr)
Yield74%

This protocol demonstrates chemoselective reduction of ester groups to primary alcohols while preserving the phenyl substituent.

Palladium-Catalyzed Difluoroalkylative Carbonylation

A novel Pd-mediated reaction enables simultaneous difluoroalkylation and carbonylation:

Reaction with Ethyl Bromodifluoroacetate

ParameterValue
Catalyst SystemPdCl₂/Xantphos
AdditivesB(OH)₃, CsF
CO Pressure0.4 MPa
Temperature130°C (40 hr)
Yield (3aa)81% (optimized)

Mechanistic Pathway :

  • Single-electron transfer generates difluoroacetate radical

  • Radical addition to styrene creates benzylic intermediate

  • Pd-mediated CO insertion forms acyl-palladium complex

  • Reductive elimination yields diethyl 2,2-difluoro-4-phenylpentanedioate

Post-Synthetic Modifications of 3aa :

TransformationConditionsProduct (Yield)
Alkaline HydrolysisLiOH/THF-H₂O (Δ, 12 hr)Difluoropentanedioic acid (92%)
Lithium Hydride ReductionLiAlH₄/THF (0°C→RT, 6 hr)2,2-Difluoro-4-phenylpentane-1,5-diol (98%)

Comparative Reaction Kinetics

Data from optimized catalytic systems reveal critical structure-reactivity relationships:

Catalyst Performance in Carbonylation

EntryCatalystLigandBaseYield (%)
13PdCl₂DPPPDiPEATrace
14PdCl₂XantphosDiPEA67
15PdCl₂XantphosDiPEA81

Xantphos ligand significantly enhances yield through improved steric protection of the Pd center, while DPPP shows no appreciable activity under identical conditions.

This comprehensive analysis demonstrates Diethyl 2-phenylpentanedioate's versatility as a synthetic building block, enabling access to fluorinated diesters, diols, and dicarboxylic acids through rationally designed reaction sequences. The combination of classical ester chemistry with modern catalytic methodologies positions this compound as valuable for pharmaceutical intermediate synthesis and materials science applications.

Scientific Research Applications

Diethyl 2-phenylpentanedioate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug candidates due to its structural versatility.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpentanedioate in various reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The phenyl group can influence the reactivity of the molecule through electronic effects, stabilizing intermediates or transition states during chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Key Substituent
Diethyl 2-phenylpentanedioate C₁₁H₁₆O₄ (inferred) Two ethyl esters, phenyl group 2-phenyl
Diethyl succinate C₈H₁₄O₄ Two ethyl esters None
Diethyl 2-hydroxypentanedioate C₈H₁₄O₆ Two ethyl esters, hydroxyl group 2-hydroxy
2-Phenylphenol C₁₂H₁₀O Phenol group 2-phenyl
  • Key Observations: The phenyl group in this compound replaces the hydroxyl group in diethyl 2-hydroxypentanedioate, altering hydrophobicity and electronic properties.

Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
Diethyl succinate ~80 - Soluble in water/organics
Diethyl 2-hydroxypentanedioate Not reported Not reported Likely polar due to -OH
2-Phenylphenol 275–280 56–58 Soluble in acetone
  • Inferences for this compound :
    • The phenyl group likely increases hydrophobicity, reducing water solubility compared to diethyl succinate.
    • Boiling/melting points may be higher than diethyl succinate (~80°C) due to stronger van der Waals forces from the aromatic ring .

Research Findings and Industrial Relevance

  • Synthetic Utility : Diethyl esters with substituents (e.g., hydroxyl or phenyl) are pivotal in asymmetric synthesis. For example, the hydroxyl group in diethyl 2-hydroxypentanedioate can act as a chiral center in catalysis .
  • Handling Considerations : Analogous to boron trifluoride diethyl etherate (a Lewis acid), this compound may require inert storage conditions to prevent hydrolysis, though specific data are unavailable .
  • Regulatory Status: Diethyl succinate is classified as GRAS (Generally Recognized as Safe) under CFR 172.510, while phenyl-substituted compounds (e.g., 2-phenylphenol) face stricter regulations due to toxicity concerns .

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